molecular formula C14H10FN5O2S B5585683 1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE

1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5585683
M. Wt: 331.33 g/mol
InChI Key: HTHWJJGOVGYOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenylmethylsulfanyl group, and a tetrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation or other suitable methods.

    Introduction of the Nitrophenylmethylsulfanyl Group:

    Cyclization to Form the Tetrazole Ring: The final step is the cyclization reaction to form the tetrazole ring, which can be achieved using azide sources and suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while

Properties

IUPAC Name

1-(2-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O2S/c15-12-3-1-2-4-13(12)19-14(16-17-18-19)23-9-10-5-7-11(8-6-10)20(21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHWJJGOVGYOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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